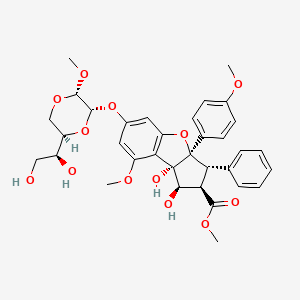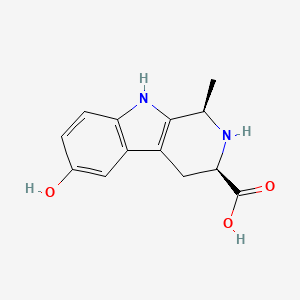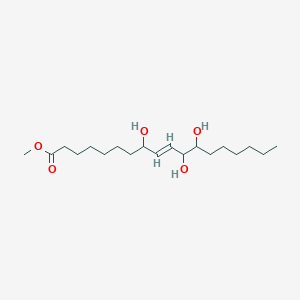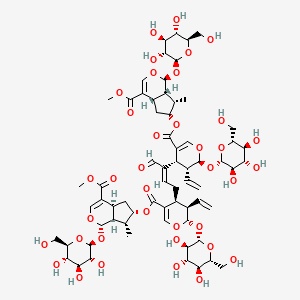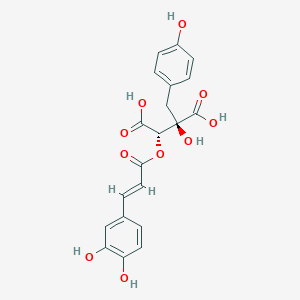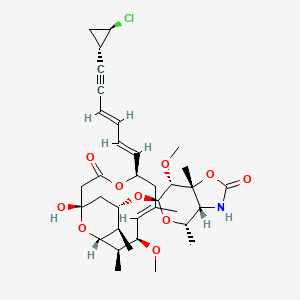
(1S,2S)-1-amino-2-ethylcyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-amino-2-ethylcyclopropanecarboxylic acid is a 1-amino-2-ethylcyclopropanecarboxylic acid.
Applications De Recherche Scientifique
Ethylene Biosynthesis and Plant Development
(Vanderstraeten & Van Der Straeten, 2017) and (Polko & Kieber, 2019) discuss the role of 1-aminocyclopropane-1-carboxylic acid (ACC), closely related to (1S,2S)-1-amino-2-ethylcyclopropanecarboxylic acid, in plant development. ACC is a direct precursor of ethylene, a plant hormone regulating various vegetative and developmental processes. The studies highlight the regulation of ACC synthesis, its transport, and its role as an ethylene-independent signal in plant growth and development.
Ethylene Signaling and Mutant Analysis
Research by (Shin et al., 2015) identifies the role of LYSINE HISTIDINE TRANSPORTER1 (LHT1) in the uptake of ACC in Arabidopsis thaliana. The study provides molecular genetic evidence supporting the involvement of amino acid transporters in ACC transport, influencing ethylene responses in plants. Similarly, (Barry, Llop-Tous, & Grierson, 2000) explores the regulation of 1-aminocyclopropane-1-carboxylic acid synthase gene expression during the transition from system-1 to system-2 ethylene synthesis in tomato, providing insights into the mechanisms of ethylene production in fruits.
Pharmaceutical Applications
(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (Vinyl-ACCA), a derivative of this compound, is a key pharmacophoric unit in hepatitis C virus (HCV) NS3/4A protease inhibitors, as discussed by (Sato et al., 2016). This research underscores the demand for asymmetric synthesis of this compound for drug development, emphasizing its critical role in the pharmaceutical industry.
Enzymatic Conversion and Inhibitor Synthesis
The enzymatic conversion of 1-amino-2-ethylcyclopropanecarboxylic acid stereoisomers to 1-butene by pea epicotyls and a cell-free system is analyzed by (McKeon & Yang, 2004). Their study indicates that only specific stereoisomers of this compound are preferentially converted, revealing insights into the enzyme-substrate specificity. Additionally, (Zhao & Liu, 2002) focus on synthesizing a labeled derivative of this compound as an inactivator of 1-aminocyclopropane-1-carboxylate deaminase, a bacterial enzyme involved in ethylene synthesis, offering potential for targeted enzyme inhibition.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6-/m0/s1 |
Clé InChI |
RLHIWMRQDUCBDO-NJGYIYPDSA-N |
SMILES isomérique |
CC[C@H]1C[C@]1(C(=O)O)N |
SMILES |
CCC1CC1(C(=O)O)N |
SMILES canonique |
CCC1CC1(C(=O)O)N |
Synonymes |
1-AEC 1-amino-2-ethylcyclopropane-1-carboxylic acid 1-amino-2-ethylcyclopropane-1-carboxylic acid, (1R-cis)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (1R-trans)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (1S-cis)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (1S-trans)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (cis)-(+-)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (trans)-(+-)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, (trans)-isomer 1-amino-2-ethylcyclopropane-1-carboxylic acid, 2H-labeled coronamic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



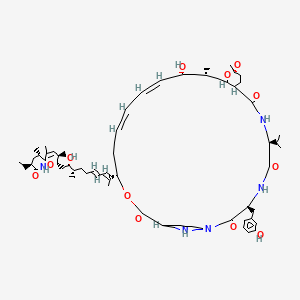
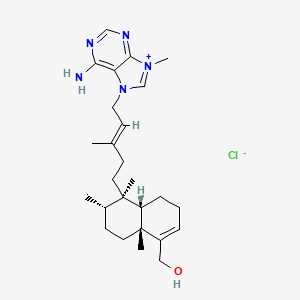
![N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1247780.png)

![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)
![(S)-2-Amino-3-(1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B1247784.png)
